molecular formula C9H11NO3 B8291920 methyl N-(4-hydroxy-2-methylphenyl)carbamate

methyl N-(4-hydroxy-2-methylphenyl)carbamate

Cat. No. B8291920
M. Wt: 181.19 g/mol
InChI Key: DYEKAJCFFYEGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05736487

Procedure details

12.0 g of potassium carbonate were added to a solution of 100 g of 4-amino-3-methylphenol in 400 ml of acetone cooled in an ice-water bath, followed by the addition of 80 ml of methyl chloroformate at the same temperature. The resulting mixture was stirred at the same temperature for 3 hours, at the end of which time the reaction mixture was filtered. The resulting filtrate was concentrated under reduced pressure to give 151 g (yield 100%) of the title compound as an amorphous powder.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][C:9]=1[CH3:15].Cl[C:17]([O:19][CH3:20])=[O:18]>CC(C)=O>[OH:14][C:11]1[CH:12]=[CH:13][C:8]([NH:7][C:17](=[O:18])[O:19][CH3:20])=[C:9]([CH3:15])[CH:10]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)C
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
ClC(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at the same temperature for 3 hours, at the end of which time the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC(=C(C=C1)NC(OC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 151 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.